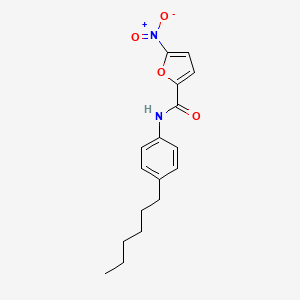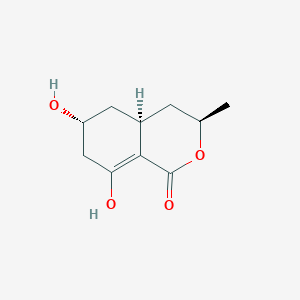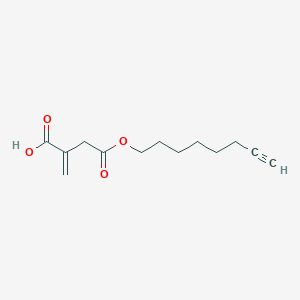
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide
Overview
Description
C-171 is a small molecule inhibitor that targets the Stimulator of Interferon Genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. C-171 inhibits STING by covalently binding to a predicted transmembrane cysteine residue, effectively blocking STING activation and subsequent signaling .
Scientific Research Applications
C-171 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the STING pathway and its role in immune signaling.
Biology: Helps in understanding the mechanisms of innate immunity and the role of STING in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where the STING pathway is dysregulated, such as autoimmune diseases and cancer.
Industry: Utilized in the development of new drugs targeting the STING pathway, contributing to the pharmaceutical industry’s efforts to create novel therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-171 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of C-171 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, ensuring the molecule’s activity and specificity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of C-171 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems. Quality control measures, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C-171 undergoes various chemical reactions, including:
Oxidation: C-171 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within C-171, potentially altering its activity.
Substitution: Substitution reactions are used to introduce or modify functional groups on the C-171 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of C-171, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy.
Mechanism of Action
C-171 exerts its effects by covalently binding to a specific cysteine residue in the transmembrane region of STING. This binding prevents the activation-induced palmitoylation of STING, thereby blocking its ability to initiate downstream signaling. The inhibition of STING activation leads to a reduction in the production of type I interferons and other cytokines, modulating the immune response .
Comparison with Similar Compounds
C-171 is unique in its specific covalent binding to the cysteine residue in STING. Similar compounds include:
C-176: Another STING inhibitor that also targets the cysteine residue but with different binding kinetics.
H-151: A covalent antagonist of STING with a distinct chemical structure and mechanism of action.
diABZI: A non-covalent STING agonist used to activate the STING pathway for therapeutic purposes.
These compounds highlight the diversity in the approaches to modulating the STING pathway, with C-171 standing out due to its specific covalent inhibition mechanism .
properties
IUPAC Name |
N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGWJZGQFSRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)


![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)


![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)

